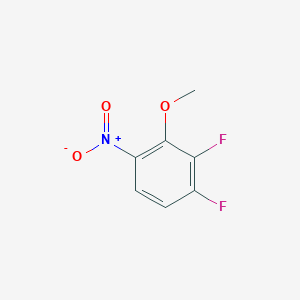

2,3-Difluoro-6-nitroanisole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2-difluoro-3-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWRUHXLSHZAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382269 | |

| Record name | 2,3-Difluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-60-4 | |

| Record name | 1,2-Difluoro-3-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Halogenated Aromatic Ethers in Contemporary Organic Synthesis

Halogenated aromatic ethers are a class of organic compounds characterized by an ether group (–O–) and one or more halogen atoms attached to an aromatic ring. numberanalytics.com These compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com The presence of both the ether and halogen functionalities imparts a unique reactivity profile to these molecules.

The ether group, specifically an alkoxy group, is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com Conversely, the high electronegativity of halogens like fluorine can significantly influence the electronic properties of the aromatic ring, often making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when combined with strong electron-withdrawing groups like a nitro group. core.ac.uk This dual reactivity allows for a broad range of chemical modifications. byjus.com

The incorporation of halogens into organic molecules is a fundamental strategy in synthetic chemistry. acs.org Halogenated compounds serve as crucial precursors for numerous transformations, including cross-coupling reactions and nucleophilic substitutions, where the halogen acts as a good leaving group. acs.orgrsc.org The carbon-halogen bond's nature allows these compounds to function as synthetic equivalents for various carbon-based synthons. acs.org

Synthetic Methodologies and Strategic Route Design for 2,3 Difluoro 6 Nitroanisole

Established Synthetic Pathways to 2,3-Difluoro-6-nitroanisole

The traditional synthesis of this compound primarily revolves around the strategic introduction of functional groups onto a difluorinated aromatic core. This typically involves the synthesis of a suitable precursor, followed by nitration and etherification steps.

Precursor Synthesis and Derivatization Strategies

The key precursor for this compound is 2,3-difluoroanisole (B163607). The synthesis of this intermediate can be approached through several routes, often starting from commercially available materials like ortho-difluorobenzene or substituted anilines.

One common strategy involves the synthesis of 2,3-difluorophenol (B1222669), which can then be methylated to yield 2,3-difluoroanisole. A documented method for preparing 2,3-difluorophenol starts from ortho-difluorobenzene. The process involves ortho-lithiation with n-butyllithium followed by reaction with trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide. chemicalbook.com This multi-step sequence provides a high yield of the desired phenol (B47542). chemicalbook.com

Alternatively, 2,3-difluoroanisole can be synthesized from 2,3-diaminoanisole through the Schiemann reaction. This involves diazotization of the diamine with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with fluoroboric acid and heating to introduce the fluorine atoms. This pathway, however, has been reported with moderate yields.

The table below summarizes a key method for the synthesis of the 2,3-difluorophenol precursor.

Table 1: Synthesis of 2,3-Difluorophenol from o-Difluorobenzene

| Step | Reagents and Conditions | Yield | Reference |

| 1. Lithiation | n-Butyllithium, Tetrahydrofuran, -78°C, 1 h | - | chemicalbook.com |

| 2. Borylation | Trimethyl borate, Tetrahydrofuran, 16 h | - | chemicalbook.com |

| 3. Oxidation | 30% Hydrogen peroxide, Tetrahydrofuran, 3 h | 94% | chemicalbook.com |

Nitration Reactions in the Context of Fluorinated Anisoles

The nitration of 2,3-difluoroanisole is a critical step, where the regioselectivity of the nitro group introduction is paramount. The directing effects of the methoxy (B1213986) and fluoro substituents on the aromatic ring play a crucial role in determining the isomeric distribution of the product. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are weakly deactivating ortho-, para-directors. The interplay of these effects, along with steric hindrance, influences the position of nitration.

Several nitrating systems have been employed for this transformation. A common method involves the use of a mixture of fuming nitric acid and glacial acetic acid with acetic anhydride, which has been reported to yield the 4-nitro isomer, 2,3-difluoro-4-nitroanisole, in a 51.9% yield. Another established method utilizes a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C).

To achieve high regioselectivity for the desired 6-nitro isomer, specific catalytic systems have been developed. For instance, the use of potassium nitrate (B79036) and sulfuric acid in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide at temperatures below 10°C has been shown to be highly effective for the selective nitration of 2,3-difluoroanisole, achieving yields of approximately 90-95%. The control of reaction temperature and extended reaction times are crucial for ensuring high regioselectivity. The choice of solvent can also significantly influence the ortho/para ratio in the nitration of anisoles. researchgate.net

The following table details various conditions for the nitration of 2,3-difluoroanisole.

Table 2: Nitration of 2,3-Difluoroanisole

| Nitrating Agent/Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |

| Fuming HNO₃, Acetic Anhydride | Glacial Acetic Acid | 50-60°C | 2,3-Difluoro-4-nitroanisole | 51.9% | |

| HNO₃/H₂SO₄ | - | 0–5°C | Nitro derivative | >75% | |

| KNO₃, H₂SO₄, Cetyl trimethylammonium bromide | - | <10°C | 2,3-Difluoro-4-nitroanisole | 90-95% |

Etherification Approaches for Anisole (B1667542) Formation

The formation of the anisole functional group is typically achieved through the etherification of the corresponding phenol, in this case, 2,3-difluorophenol. The Williamson ether synthesis is a widely used and versatile method for this purpose. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The choice of a non-protic solvent is crucial to avoid solvation of the nucleophilic phenoxide, thus enhancing its reactivity. masterorganicchemistry.com While the Williamson ether synthesis is a general and reliable method, specific conditions may need to be optimized for the methylation of 2,3-difluorophenol to maximize the yield of 2,3-difluoroanisole. For instance, a protocol using trimethyl phosphate (B84403) and calcium hydroxide (B78521) has been reported for the methylation of various phenols, including the challenging 3,5-difluorophenol. thieme-connect.com

Novel Synthetic Approaches and Catalyst Development for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of green chemistry principles, as well as advanced technologies like microwave-assisted synthesis and flow chemistry, for the production of nitroaromatic compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. jsynthchem.com Traditional nitration methods often utilize stoichiometric amounts of strong, corrosive acids like sulfuric acid, leading to the generation of significant acid waste. scispace.com

Alternative, greener approaches focus on the use of solid acid catalysts, which can be easily separated and recycled, or the development of solvent-free reaction conditions. researchgate.net Electrochemical methods in room temperature ionic liquids have also been explored as an environmentally benign way to functionalize nitroaromatic compounds. rsc.org Furthermore, photocatalytic methods using materials like titanium dioxide are being investigated for the synthesis of nitroaromatics, offering a light-driven, sustainable alternative. researchgate.net While specific applications of these green methods to the synthesis of this compound are not yet widely reported, they represent a promising direction for future research and development.

Microwave-Assisted and Flow Chemistry Applications for Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comscirp.org The nitration of aromatic compounds is particularly well-suited for microwave assistance. researchgate.netsciencemadness.orgorientjchem.org The rapid and uniform heating provided by microwaves can enhance the rate of reaction and improve regioselectivity. scispace.comscirp.org Solvent-free, microwave-assisted nitration using metal salts has been shown to be effective for a range of aromatic compounds. scispace.comscirp.org

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for highly exothermic reactions like nitration. soton.ac.ukresearchgate.netrsc.orgewadirect.com Performing nitrations in microreactors or flow reactors allows for precise control over reaction parameters such as temperature and residence time, minimizing the formation of byproducts and enhancing safety by reducing the volume of hazardous materials at any given time. researchgate.netewadirect.comacs.org The continuous flow nitration of various aromatic compounds, including those structurally similar to 2,3-difluoroanisole, has been successfully demonstrated, suggesting its potential applicability for the synthesis of this compound. soton.ac.ukacs.org

Reactivity Profiles and Mechanistic Investigations of 2,3 Difluoro 6 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine Centers

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2,3-difluoro-6-nitroanisole. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group, in this case, a fluoride ion, restores the aromaticity of the ring. wikipedia.org

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The presence and position of the fluorine atoms, in conjunction with the strongly electron-withdrawing nitro group, are critical in determining the regioselectivity and rate of SNAr reactions. The nitro group, being a powerful activating group, significantly lowers the energy of the Meisenheimer complex, thereby facilitating the nucleophilic attack. wikipedia.orgnih.gov Its activating effect is most pronounced at the ortho and para positions relative to its location on the benzene (B151609) ring.

In the case of this compound, the nitro group is at position 6. This numbering places the fluorine atoms at positions 2 and 3. However, for clarity in discussing the directing effects, it is more intuitive to consider the standard IUPAC numbering where the methoxy (B1213986) group is at C1, the fluorine atoms at C2 and C3, and the nitro group at C6. In this arrangement, the C2-F bond is ortho to the nitro group, and the C3-F bond is meta. Generally, nucleophilic attack is favored at positions ortho and para to a strong electron-withdrawing group.

While no direct experimental studies on the regioselectivity of SNAr reactions on this compound are readily available in the reviewed literature, valuable insights can be drawn from the reactivity of the closely related compound, 2,3,4-trifluoronitrobenzene. A patent for the preparation of 2,3-difluoro-6-nitrophenol demonstrates that the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521) results in the selective displacement of the fluorine atom at the 4-position (para to the nitro group). google.com This suggests that the para-position is the most activated site for nucleophilic attack in this system.

Based on this precedent, it can be inferred that in this compound, the fluorine atom at the 2-position (ortho to the nitro group) would be the more probable site of nucleophilic attack over the fluorine at the 3-position (meta to the nitro group). The rate of substitution is also enhanced by the presence of fluorine as a leaving group. Although fluorine is the most electronegative halogen, the C-F bond is strong. However, in the context of SNAr reactions, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. wikipedia.org

Substituent Effects on SNAr Pathways

The nature of the nucleophile and the other substituents on the aromatic ring can influence the SNAr pathways. Strong nucleophiles generally favor the reaction. For instance, in the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a variety of oxygen, sulfur, and nitrogen nucleophiles have been shown to effectively displace the fluorine atom. nih.govresearchgate.net

While specific data for this compound is not available, the following table provides illustrative examples of SNAr reactions on a related fluoronitroaromatic compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrating the range of possible transformations.

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | KOH, MeOH, reflux | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethanol | KOH, EtOH, reflux | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 89 |

| Phenol (B47542) | K2CO3, DMF, 100 °C | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 92 |

| Thiophenol | K2CO3, DMF, 100 °C | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 95 |

| Diethylamine | K2CO3, DMF, 100 °C | N,N-Diethyl-3-nitro-5-(pentafluorosulfanyl)aniline | 91 |

Data in this table is for the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and is intended to be illustrative of the types of SNAr reactions possible. nih.govresearchgate.net

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is readily reducible to an amino group, yielding 2,3-difluoro-6-aminoanisole (also known as 2,3-difluoro-6-methoxyaniline). This transformation is a valuable synthetic tool for introducing an amino functionality, which can be further modified.

Selective Reduction Strategies to Amino Derivatives

A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org The key challenge is often the chemoselective reduction of the nitro group in the presence of other potentially reducible functional groups, such as the fluorine atoms in this case. Catalytic hydrogenation is a widely used and effective method for this transformation.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate. The conditions can often be tuned to be mild enough to avoid defluorination. For example, a variety of nitroarenes bearing various functionalities have been selectively reduced in good yields using catalytic hydrogenation. organic-chemistry.org

The following table summarizes common catalytic systems used for the reduction of nitroarenes to anilines.

| Catalyst | Hydrogen Source | Typical Solvents | General Applicability |

|---|---|---|---|

| Pd/C | H2 gas, Triethylsilane | Ethanol, Methanol, Ethyl Acetate | Highly efficient and selective for nitro group reduction. organic-chemistry.org |

| Raney Nickel | H2 gas | Ethanol, Methanol | A cost-effective alternative to precious metal catalysts. wikipedia.org |

| Pt/C | H2 gas | Ethanol, Acetic Acid | Effective, can sometimes be used under milder conditions. |

| Fe/CaCl2 | Transfer hydrogenation | Water/Ethanol | A mild system that tolerates many functional groups. organic-chemistry.org |

This table presents general strategies for the selective reduction of nitroarenes.

Mechanistic Aspects of Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that is believed to proceed through several intermediates. researchgate.netorientjchem.org The reaction is thought to initiate with the reduction of the nitro group to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH2). orientjchem.org

The precise mechanism can vary depending on the catalyst, substrate, and reaction conditions. The surface of the heterogeneous catalyst plays a crucial role in activating both the hydrogen and the nitroaromatic compound. The reaction typically follows a Langmuir-Hinshelwood mechanism where both reactants are adsorbed onto the catalyst surface before reacting.

Oxidation Reactions and Derived Products of this compound

There is a notable absence of specific research in the scientific literature concerning the oxidation reactions of this compound. Aromatic nitro compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. beilstein-journals.orgmdpi.com

Potential oxidation reactions could theoretically target the methoxy group or the aromatic ring itself, but this would likely require harsh conditions and may lead to a mixture of products or decomposition. For instance, the oxidation of aromatic amines to nitro compounds is a known transformation, but the reverse reaction starting from a nitro compound is not a standard synthetic route. beilstein-journals.orgmdpi.com Similarly, while fluorinated aromatic compounds can undergo oxidative fluorination, these reactions typically introduce fluorine atoms rather than oxidizing existing parts of the molecule. cas.cn

Given the lack of available data, this section remains an area for future investigation.

Other Transformation Reactions and Functional Group Interconversions of this compound

The reactivity of this compound is primarily dictated by its three key functional groups: the nitro group, the fluoro substituents, and the methoxy group. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the chemistry of the aromatic ring, making it susceptible to a variety of transformations. Research into this compound has revealed its utility as an intermediate in the synthesis of more complex molecules through several key reaction pathways, including reduction of the nitro group, nucleophilic aromatic substitution of the fluorine atoms, and cleavage of the ether linkage.

One of the most fundamental transformations of this compound is the reduction of its nitro group to an amine. This conversion is a critical step in the synthesis of various substituted anilines, which are valuable precursors in medicinal chemistry and materials science. Catalytic hydrogenation is a common and efficient method to achieve this transformation. For instance, the reduction of the nitro group to form 2,3-difluoro-6-methoxyaniline can be accomplished using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction proceeds under relatively mild conditions and typically affords the corresponding aniline in high yield. The resulting 2,3-difluoro-6-methoxyaniline serves as a versatile building block for further functionalization.

Another significant reaction pathway for this compound involves the demethylation of the anisole (B1667542) group to yield the corresponding phenol. The ether linkage of aryl methyl ethers can be cleaved under strong acidic conditions or by using specific demethylating agents. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, allowing for the cleavage of the C-O bond under controlled conditions to produce 2,3-difluoro-6-nitrophenol. orgsyn.orgresearchgate.netcommonorganicchemistry.com This transformation is valuable as it exposes a hydroxyl group, which can then be used for subsequent reactions, such as esterification or etherification, to build more complex molecular architectures.

The fluorine atoms on the aromatic ring, activated by the strongly electron-withdrawing nitro group located ortho and para to them, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, providing a powerful tool for introducing new functional groups onto the aromatic scaffold. nih.gov For example, reaction with ammonia or primary amines can lead to the formation of substituted anilines, while reaction with alkoxides or thiolates can introduce new ether or thioether linkages, respectively. The regioselectivity of this substitution is influenced by the electronic activation provided by the nitro group.

These key functional group interconversions highlight the role of this compound as a versatile intermediate in organic synthesis. The ability to selectively transform the nitro, methoxy, or fluoro groups allows chemists to strategically construct a wide range of substituted aromatic compounds.

Table 1: Selected Transformation Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C, Solvent (e.g., Methanol, Ethanol) | 2,3-Difluoro-6-methoxyaniline | Nitro Group Reduction |

| This compound | BBr₃, Inert Solvent (e.g., Dichloromethane), -78 °C to RT | 2,3-Difluoro-6-nitrophenol | O-Demethylation |

| This compound | Nucleophile (e.g., NH₃, R-NH₂), Solvent, Heat | Substituted Aniline Derivative | Nucleophilic Aromatic Substitution (SNAr) |

Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 6 Nitroanisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of an organic molecule. For 2,3-Difluoro-6-nitroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional (2D) techniques, would provide a definitive structural confirmation.

Carbon-13 and Proton NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The methoxy (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm, due to the deshielding effect of the attached oxygen atom.

The aromatic region would display two coupled protons. Due to the electron-withdrawing effects of the nitro group and the fluorine atoms, these proton signals would be shifted downfield. The proton at the C4 position is expected to be a doublet of doublets, coupling to the adjacent proton at C5 and the fluorine at C3. The proton at C5 would likely appear as a complex multiplet due to coupling with the C4 proton and the fluorine atoms at C2 and C3.

In the ¹³C NMR spectrum, seven distinct carbon signals are anticipated. The methoxy carbon would have a chemical shift around 55-60 ppm. The aromatic carbons would exhibit a wide range of chemical shifts, heavily influenced by the substituents. The carbons directly bonded to fluorine (C2 and C3) would show large C-F coupling constants. The carbon attached to the nitro group (C6) and the oxygen (C1) would be significantly deshielded, appearing at lower fields.

Predicted ¹H and ¹³C NMR Data Specific experimental data is not available. The following table is based on theoretical predictions for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OC H₃ | ~3.9-4.1 (s) | ~56-62 |

| C1 | - | ~150-155 (d) |

| C2 | - | ~145-150 (dd) |

| C3 | - | ~140-145 (dd) |

| C4 | ~7.8-8.0 (dd) | ~125-130 (d) |

| C5 | ~7.2-7.4 (m) | ~115-120 (d) |

Fluorine-19 NMR Applications for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at C2 and another for the fluorine at C3. These signals would likely appear as multiplets due to F-F and F-H couplings. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals, and the magnitude of the coupling constants can provide valuable information about the spatial relationship between the coupled nuclei. wikipedia.org

2D NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the aromatic protons at C4 and C5 through cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the C4 and C5 carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Characteristic Band Assignments and Molecular Vibrations

The IR and Raman spectra of this compound would be characterized by several key absorption bands.

NO₂ Group: Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-F Bonds: Strong C-F stretching bands would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Anisole (B1667542) Group: The C-O-C stretching vibrations would be visible, with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. The C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aryl C-F | Stretch | 1100 - 1300 |

| Aryl C-O | Asymmetric Stretch | 1240 - 1280 |

| Alkyl C-O | Symmetric Stretch | 1020 - 1050 |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound (molecular weight: 189.12 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 189.

The fragmentation pattern would be influenced by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 143), followed by the loss of CO. For anisoles, a characteristic fragmentation is the loss of a methyl radical (•CH₃) to give a [M-15]⁺ peak (m/z 174), or the loss of formaldehyde (B43269) (CH₂O) to yield a [M-30]⁺ peak (m/z 159). The presence of fluorine atoms would also influence the fragmentation, and ions containing fluorine would be readily identified by their characteristic isotopic patterns.

Computational Chemistry and Theoretical Studies on 2,3 Difluoro 6 Nitroanisole

Quantum Chemical Calculations for Molecular Geometry Optimization

To determine the most stable three-dimensional structure of 2,3-Difluoro-6-nitroanisole, researchers would typically employ molecular geometry optimization techniques. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, and Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density, are the cornerstones of such investigations. Methods like Hartree-Fock (HF) are considered ab initio, while DFT methods, such as B3LYP or ωB97X-D, are often favored for their balance of computational cost and accuracy. A variety of basis sets, which are sets of mathematical functions used to describe the atomic orbitals, would be tested to ensure the reliability of the results. For a molecule like this compound, basis sets such as 6-311++G(d,p) are commonly used to provide a good description of the electronic structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Data not available | C6-C1-C2 | Data not available |

| C2-F | Data not available | C1-C2-F | Data not available |

| C6-N | Data not available | C1-C6-N | Data not available |

| C1-O | Data not available | C1-O-C7 | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the searched literature.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure provides insights into the molecule's properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the atomic orbital contributions to the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the searched literature.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and interactions within a molecule. It provides information about charge distribution, hybridization, and delocalization of electron density. For this compound, NBO analysis would be used to quantify the strength of intramolecular interactions, such as hyperconjugation between filled and empty orbitals, which contribute to the molecule's stability.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The data for this compound is not available in the searched literature.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would highlight the electron-rich areas around the oxygen atoms of the nitro group and the fluorine atoms, and potentially electron-deficient regions on the aromatic ring.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be used to predict the reactivity of this compound and to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of various reactions. This information is invaluable for understanding the mechanisms of chemical transformations and for designing new synthetic routes. For instance, the sites most susceptible to nucleophilic aromatic substitution could be predicted by examining the LUMO distribution and the ESP map.

Simulation of Spectroscopic Properties (NMR, IR, Raman)

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules, including this compound. Through methods such as Density Functional Theory (DFT), it is possible to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical spectra are invaluable for confirming molecular structures, assigning experimental spectral features, and understanding the electronic and vibrational characteristics of the compound.

Theoretical calculations for spectroscopic properties are typically performed after optimizing the molecular geometry to its lowest energy state. A common and effective method involves using the B3LYP functional with a basis set like 6-311++G(d,p). This approach has been shown to provide a good correlation between calculated and experimental spectra for a wide range of organic molecules, including substituted benzenes. nih.govijsr.net

Simulated NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into NMR chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The simulated ¹H and ¹³C NMR spectra help in the assignment of signals in experimentally obtained spectra and can predict the electronic environment of each atom within the this compound molecule.

The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group and fluorine atoms, as well as the electron-donating effect of the methoxy (B1213986) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values representative of a DFT/GIAO calculation. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-OCH₃) | - | 148.5 |

| C2 (-F) | - | 145.2 (d, JCF ≈ 250 Hz) |

| C3 (-F) | - | 142.8 (d, JCF ≈ 245 Hz) |

| C4 | - | 118.9 |

| C5 | - | 128.1 |

| C6 (-NO₂) | - | 140.3 |

| H4 | 7.45 (dd) | - |

| H5 | 7.90 (dd) | - |

| -OCH₃ | 4.05 (s) | 62.3 |

Simulated IR and Raman Spectra

Computational simulations of vibrational spectra involve calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations yield the frequencies of the normal modes of vibration, their corresponding IR intensities, and Raman scattering activities. ijsr.netnih.gov Due to the approximations inherent in the harmonic model, the calculated frequencies are often systematically higher than experimental values. To achieve better agreement, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). scifiniti.com

The analysis of these vibrations is aided by Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for a detailed assignment of the spectral bands.

For this compound, key vibrational modes include:

C-H stretching in the aromatic region.

Asymmetric and symmetric NO₂ stretching , which are typically strong in the IR spectrum.

C-F stretching , which gives rise to strong IR absorptions.

Aromatic C=C stretching vibrations.

-OCH₃ group vibrations , including C-H stretching and bending.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are theoretical scaled harmonic frequencies and assignments representative of a DFT calculation. Actual experimental values may vary.)

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |

|---|---|---|---|

| 3105 | Medium | High | Aromatic C-H Stretch |

| 2960 | Low | Medium | CH₃ Asymmetric Stretch |

| 1615 | High | Medium | Aromatic C=C Stretch |

| 1535 | Very High | High | NO₂ Asymmetric Stretch |

| 1470 | Medium | Low | CH₃ Bending |

| 1350 | High | Very High | NO₂ Symmetric Stretch |

| 1280 | Very High | Medium | C-O-C Asymmetric Stretch |

| 1225 | Very High | Low | C-F Stretch |

| 820 | Medium | Low | NO₂ Scissoring |

| 750 | High | Low | C-H Out-of-plane Bend |

These computational studies provide a detailed, atomistic-level understanding of the spectroscopic signatures of this compound, serving as a crucial counterpart to experimental measurements.

Applications of 2,3 Difluoro 6 Nitroanisole As a Synthetic Building Block

Role in Pharmaceutical Synthesis and Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-6-nitroanisole serves as a key starting material for the synthesis of numerous fluorinated compounds with therapeutic potential.

Precursor for Active Pharmaceutical Ingredients (APIs)

While specific, publicly disclosed active pharmaceutical ingredients (APIs) directly synthesized from this compound are not extensively documented in readily available literature, its structural motifs are present in various developmental and patented pharmaceutical compounds. The difluoro-nitro-anisole core provides a versatile scaffold for the construction of more complex heterocyclic systems, which are prevalent in modern drug discovery. The reactivity of the compound allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.

Research into novel therapeutic agents often involves the synthesis of libraries of related compounds for screening. Building blocks like this compound are instrumental in this process, facilitating the rapid assembly of diverse molecular architectures.

Design and Synthesis of Biologically Active Fluorinated Compounds

The true value of this compound in medicinal chemistry lies in its role as a precursor for a wide range of biologically active fluorinated compounds. The presence of the nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluorine atoms. This reactivity is harnessed to construct various heterocyclic systems that are known to exhibit pharmacological activity.

For instance, the synthesis of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities including anticancer and anti-inflammatory properties, can be envisioned starting from precursors derived from this compound. The general synthetic approach involves the reduction of the nitro group to an amine, followed by cyclization with appropriate reagents.

| Intermediate Derived from this compound | Target Heterocyclic System | Potential Biological Activity |

| 2,3-Difluoro-6-aminoanisole | Benzimidazoles, Quinoxalines | Anticancer, Anti-inflammatory, Antiviral |

| Substituted anilines via SNAr | Kinase Inhibitors | Anticancer |

| Difluorinated phenol (B47542) derivatives | GPR120 Modulators | Anti-diabetic, Anti-inflammatory |

Utility in Agrochemical Development

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and selectivity. While direct applications of this compound in commercially available agrochemicals are not prominently reported, its potential as a building block for novel active ingredients is significant.

Synthesis of Herbicides, Insecticides, and Fungicides

The chemical literature and patent landscape suggest the utility of structurally related difluoronitrobenzene derivatives in the synthesis of agrochemicals. For example, the synthesis of certain benzoylurea insecticides has involved intermediates with a difluoroaniline core, which can be conceptually derived from the reduction of a corresponding difluoronitrobenzene precursor.

Although specific examples directly citing this compound are scarce in public-domain literature, its chemical properties make it a plausible candidate for the synthesis of next-generation herbicides, insecticides, and fungicides. The ability to introduce the difluorinated phenyl moiety into various chemical scaffolds is a key advantage in the quest for new and improved crop protection agents.

Advanced Materials Science Applications

In the realm of materials science, the quest for high-performance polymers and functional materials with tailored properties is relentless. Fluorinated polymers, in particular, are known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties.

Precursors for Specialty Polymers and Functional Materials

This compound, and its derivatives, can serve as monomers or precursors for the synthesis of specialty polymers. The activated nitro group can participate in nucleophilic aromatic substitution polymerization reactions. For instance, reaction with bisphenols in the presence of a base can lead to the formation of poly(aryl ether)s. These polymers are known for their high-temperature resistance and excellent mechanical properties.

The general polymerization scheme would involve the displacement of the nitro group by a phenoxide, creating an ether linkage and propagating the polymer chain. The presence of fluorine atoms in the polymer backbone can further enhance its properties, such as lowering the dielectric constant and improving solubility in organic solvents.

| Polymer Class | Potential Monomer Derived from this compound | Key Properties of Resulting Polymer |

| Poly(aryl ether)s | Bisphenol derivatives of this compound | High thermal stability, chemical resistance |

| Fluorinated Polyimides | Diamine derivatives of this compound | Excellent mechanical properties, low dielectric constant |

While specific commercial polymers based on this compound are not widely publicized, its potential as a building block for advanced materials remains an active area of research and development in both academic and industrial laboratories.

Investigations into the Biological Activity and Mechanistic Interactions of 2,3 Difluoro 6 Nitroanisole

Structure-Activity Relationship (SAR) Studies of 2,3-Difluoro-6-nitroanisole Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on this compound and its derivatives are not readily found in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule, including the presence and position of its functional groups, influences its biological activity. For this compound, this would involve synthesizing a series of analogs with modifications to the fluoro, nitro, and methoxy (B1213986) groups and evaluating their biological effects. The absence of such studies in the public domain prevents a detailed discussion on the pharmacophore of this specific compound.

Ligand-Biomolecule Interaction Studies

Direct investigations into the binding of this compound to specific biomolecular targets such as proteins, enzymes, or nucleic acids have not been extensively reported. Understanding these interactions at a molecular level is fundamental to elucidating the mechanism of action of any biologically active compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are typically employed for such studies. Without experimental data, any discussion on the specific molecular targets and binding modes of this compound would be speculative.

Cellular and Molecular Pathways Influenced by this compound

There is a lack of published research detailing the effects of this compound on cellular and molecular pathways. Such studies would typically involve cell-based assays to determine the compound's impact on cell viability, proliferation, signaling cascades, and gene expression. The influence of the distinct fluorine and nitro group substitutions on the anisole (B1667542) scaffold on such pathways remains an area for future investigation.

Thermal Decomposition and Stability Mechanisms of 2,3 Difluoro 6 Nitroanisole

Kinetic and Thermodynamic Parameters of Decomposition

No specific experimental data on the kinetic and thermodynamic parameters for the thermal decomposition of 2,3-Difluoro-6-nitroanisole has been found. To characterize its thermal stability, future research would need to determine key parameters such as activation energy (Ea), the pre-exponential factor (A), and the rate constant (k) of decomposition. Such data is typically obtained through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at various heating rates.

Identification of Decomposition Products and Pathways

The specific products and pathways of the thermal decomposition of this compound have not been documented. For related compounds, decomposition is known to be a complex process. For instance, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) indicate that the initial step is the cleavage of a C-NO2 bond. semanticscholar.org Subsequent reactions involve the dissociation of the methoxy (B1213986) group and the opening of the benzene (B151609) ring. semanticscholar.org The decomposition of this compound would likely also involve the scission of the C-NO2 bond and the ether linkage, though the precise sequence and resulting products would be influenced by the different electronic environment created by the single nitro group and the ortho/meta fluorine atoms.

Compatibility Studies with Other Chemical Entities

There are no available studies on the chemical compatibility of this compound with other substances. Such studies are crucial for safe handling and storage, and typically involve testing the compound in mixtures with common materials like metals, solvents, and oxidizing or reducing agents. Compatibility is often assessed using techniques like DSC to observe any changes in the decomposition temperature or energy release of the mixture compared to the pure compound. For example, compatibility studies have been conducted on the related compound DFTNAN with various high explosives. nih.govmdpi.com

Future Directions and Emerging Research Areas for 2,3 Difluoro 6 Nitroanisole

While 2,3-Difluoro-6-nitroanisole is recognized as a valuable chemical intermediate, its full potential remains a subject of ongoing exploration. Future research is poised to delve deeper into its synthesis, expand its applications, and achieve a more profound understanding of its chemical behavior through advanced analytical and theoretical methods. These emerging research areas are critical for unlocking the compound's full utility in various fields of chemical science.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,3-Difluoro-6-nitroanisole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of nitroanisole derivatives typically involves nitration and fluorination steps. For example, nitration of fluorinated precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMF. Optimization includes adjusting stoichiometry, reaction time, and temperature to enhance yield (≥70%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorine substituents at positions 2 and 3, with chemical shifts typically between -110 to -130 ppm for aromatic fluorides.

- ¹H NMR : Identifies methoxy (-OCH₃) and aromatic protons; coupling constants reveal substitution patterns.

- IR Spectroscopy : Confirms nitro (NO₂) stretches (~1520 cm⁻¹) and methoxy groups (~2850 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₅F₂NO₃; theoretical 213.02 g/mol). Cross-referencing with PubChem data ensures consistency .

Q. How does the electronic nature of fluorine and nitro groups influence the compound’s reactivity?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while fluorine (as an ortho/para-director) exerts inductive electron withdrawal. This combination creates electron-deficient aromatic rings, favoring electrophilic substitutions at specific positions. Computational tools (e.g., DFT calculations) predict reactivity hotspots and guide derivatization strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent solvent controls (DMSO ≤0.1%).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What computational approaches predict the interaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., binding to cytochrome P450 enzymes) using software like GROMACS.

- Docking Studies (AutoDock Vina) : Predict binding affinities and active-site interactions.

- Quantum Mechanical Calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactivity .

Q. How can researchers design experiments to study the environmental degradation of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS.

- Microbial Biodegradation : Use soil or wastewater microbial consortia; track metabolite formation (e.g., defluorination products) with ¹⁹F NMR.

- QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants) with degradation rates to predict environmental persistence .

Data Analysis and Interpretation

Q. What strategies mitigate variability in chromatographic purity assessments of this compound?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm) to resolve impurities.

- Calibration Curves : Use certified reference standards (if available) for quantification.

- Interlaboratory Validation : Share samples with collaborators to cross-validate results and identify systemic errors .

Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

- Methodological Answer :

- Controlled Atmosphere Testing : Perform DSC/TGA under inert gas (N₂) to avoid oxidation artifacts.

- Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (Eₐ).

- Cross-Platform Validation : Compare results with alternative techniques (e.g., isothermal calorimetry) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in biological studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。